

2-Chloro-5-methylnicotinonitrile chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-methylnicotinonitrile

Cat. No.: B1590024

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-5-methylnicotinonitrile**: Synthesis, Reactivity, and Application

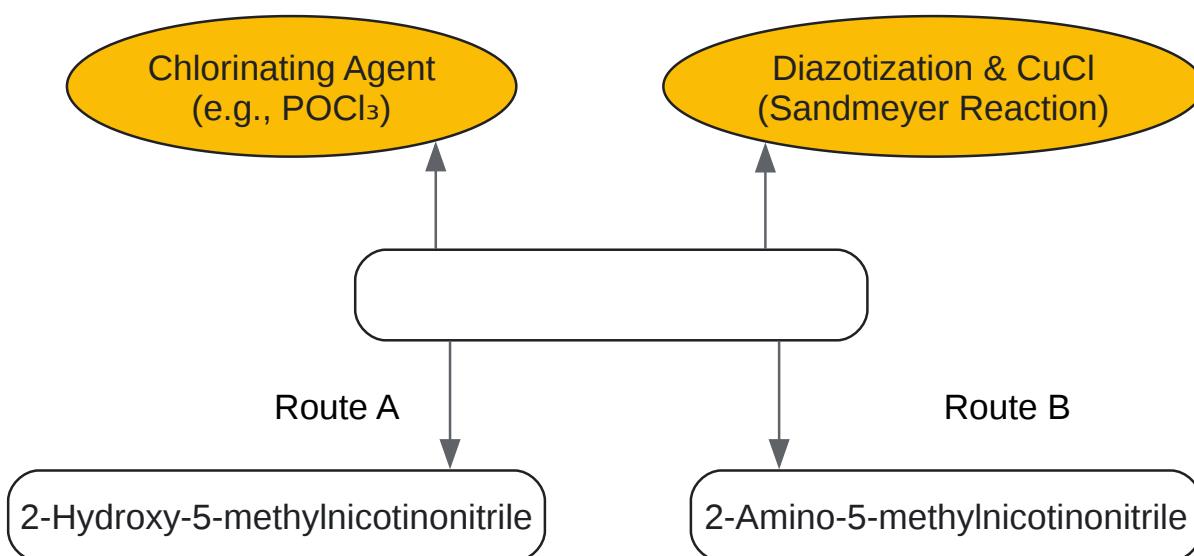
For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methylnicotinonitrile (CAS No. 66909-34-0), also known as 2-chloro-5-methylpyridine-3-carbonitrile, is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry.^[1] Its unique trifunctional structure—comprising a pyridine ring, a reactive chlorine atom, a nitrile group, and a methyl substituent—renders it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, further activated by the chloro and cyano functionalities, makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable handle for molecular elaboration. This guide provides a comprehensive technical overview of its core chemical properties, validated synthetic pathways, key reaction protocols, and essential characterization data, designed to empower researchers in its effective application.

Core Chemical and Physical Properties

A foundational understanding of a reagent's properties is paramount for its effective use in synthesis and process development. These parameters dictate choices in reaction setup, solvent systems, and purification strategies.


Property	Value	Source(s)
IUPAC Name	2-chloro-5-methylpyridine-3-carbonitrile	[2]
CAS Number	66909-34-0	[2]
Molecular Formula	C ₇ H ₅ CIN ₂	[2]
Molecular Weight	152.58 g/mol	[2]
Appearance	Solid	[1] [3]
Melting Point	117 °C	[1]
InChI Key	ABDCRTUCXNUXMA-UHFFFAOYSA-N	[3]
SMILES	Cc1cnc(Cl)c(c1)C#N	[3]

Strategic Synthesis of the Core Scaffold

While **2-Chloro-5-methylnicotinonitrile** is commercially available, understanding its synthesis is crucial for cost-benefit analysis and the potential need for in-house production of derivatives. Detailed academic procedures for this specific molecule are not abundant; however, its structure logically arises from two primary, well-established transformations of pyridine precursors: the chlorination of a hydroxynicotinonitrile or the Sandmeyer reaction of an aminonicotinonitrile.

Synthetic Workflow Overview

The following diagram illustrates the two principal retrosynthetic disconnections for accessing the target molecule.

[Click to download full resolution via product page](#)

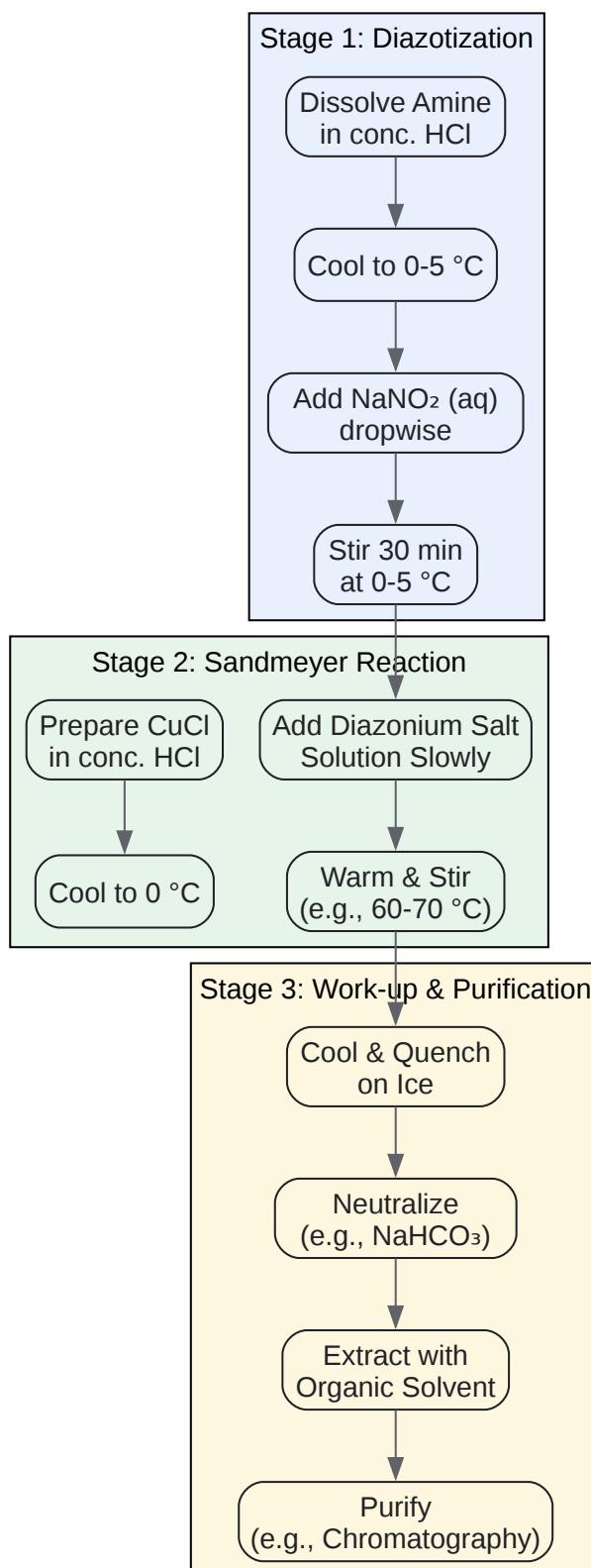
Caption: Retrosynthetic analysis for **2-Chloro-5-methylnicotinonitrile**.

Route A: Chlorination of 2-Hydroxy-5-methylnicotinonitrile (Exemplar Protocol)

This route leverages the conversion of a hydroxyl group at the 2-position of a pyridine ring into a chloride. The use of phosphorus oxychloride (POCl_3) is a classic and robust method for this transformation. The following is a representative, solvent-free protocol adapted from a highly efficient method for the chlorination of various hydroxypyridines.^[4]

Causality: Using POCl_3 in equimolar amounts with a base like pyridine under sealed, solvent-free conditions is economically and environmentally advantageous for larger-scale preparations. The base neutralizes the HCl byproduct, and the high temperature drives the reaction to completion.

Protocol:


- **Reactor Charging:** In a pressure-rated glass reactor equipped with a magnetic stir bar, charge 2-hydroxy-5-methylnicotinonitrile (1.0 eq) and pyridine (1.0 eq).
- **Reagent Addition:** Carefully add phosphorus oxychloride (POCl_3 , 1.05 eq) to the reactor.

- Reaction Conditions: Seal the reactor and heat the mixture to 150-160 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Cool the reactor to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice (approx. 10 g per 1 g of starting material).
- Neutralization & Extraction: Stir the aqueous slurry until all ice has melted. Neutralize the mixture to pH 7-8 by the slow, portion-wise addition of solid sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volume of water).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Route B: Sandmeyer Reaction of 2-Amino-5-methylnicotinonitrile (Exemplar Protocol)

The Sandmeyer reaction provides a reliable method for converting a primary aromatic amine into a halide via a diazonium salt intermediate.^[5] This approach is particularly useful when the corresponding amino-heterocycle is readily available. The following protocol is adapted from a standard procedure for the Sandmeyer reaction on a similar aminonicotinonitrile substrate.^[1]

Causality: The reaction proceeds in two critical stages. First, the amine is converted to a diazonium salt using nitrous acid (generated *in situ* from NaNO_2 and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. Second, a copper(I) chloride catalyst facilitates the radical-nucleophilic substitution, where the diazonium group is replaced by chloride with the evolution of nitrogen gas.^[5]

[Click to download full resolution via product page](#)

Caption: Generalized mechanism for the SNAr reaction. (Note: Generic structures used for Meisenheimer complex and product for illustrative purposes).

Protocol 1: Amination with Morpholine

This protocol demonstrates a typical SNAr reaction with a secondary amine, a common transformation in pharmaceutical synthesis. The procedure is adapted from a method used for a closely related substrate. [6] Causality: A base (e.g., K_2CO_3 or Et_3N) is required to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like DMF or DMSO is often used to solubilize the reagents and facilitate the formation of the charged Meisenheimer complex. Reflux temperature provides the necessary activation energy.

Protocol:

- Setup: To a round-bottom flask, add **2-Chloro-5-methylnicotinonitrile** (1.0 eq), potassium carbonate (K_2CO_3 , 1.5 eq), and anhydrous dimethylformamide (DMF, to achieve $\sim 0.2\text{ M}$ concentration).
- Nucleophile Addition: Add morpholine (1.2 eq) to the stirred suspension.
- Reaction: Heat the mixture to reflux (or $80\text{-}100\text{ }^\circ C$) and stir for 2-6 hours. Monitor completion by TLC (disappearance of starting material).
- Work-up: Cool the reaction to room temperature and pour it into ice-water.
- Extraction: Extract the aqueous mixture with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over Na_2SO_4 , filter, and concentrate. Purify the residue by flash chromatography or recrystallization to yield 5-methyl-2-morpholinonicotinonitrile.

Protocol 2: Alkoxylation with Sodium Methoxide

This protocol illustrates the displacement of the chloride with an alkoxide, forming a valuable ether linkage.

Causality: Sodium methoxide is both a strong nucleophile and a strong base. The reaction is typically run in the corresponding alcohol (methanol) as the solvent. Anhydrous conditions are crucial to prevent hydrolysis of the nitrile and competitive reaction with water.

Protocol:

- Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous methanol.
- Reagent Preparation: Carefully add sodium metal (1.1 eq) in small portions to the methanol to generate sodium methoxide *in situ*. Allow the sodium to react completely.
- Substrate Addition: Add **2-Chloro-5-methylnicotinonitrile** (1.0 eq) to the sodium methoxide solution.
- Reaction: Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
- Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
- Extraction & Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography to yield 2-methoxy-5-methylnicotinonitrile.

Spectroscopic Characterization

Authenticating the structure of the synthesized material is a non-negotiable step in any research workflow. While experimental spectra for **2-Chloro-5-methylnicotinonitrile** are not available in major public databases, this section provides the expected characteristic signals based on analysis of its precursors and related structures. [7] This predictive data serves as a benchmark for researchers to validate their own experimental results.

Technique	Expected Characteristic Signals
¹ H NMR (400 MHz, CDCl ₃)	δ ~8.4 ppm (d, 1H): Aromatic proton at C6, ortho to ring nitrogen. δ ~7.7 ppm (d, 1H): Aromatic proton at C4, meta to ring nitrogen. δ ~2.4 ppm (s, 3H): Methyl protons at C5.
¹³ C NMR (100 MHz, CDCl ₃)	δ ~152-155 ppm: C6 (aromatic CH adjacent to N). δ ~150-153 ppm: C2 (aromatic C bearing Cl). δ ~140-143 ppm: C4 (aromatic CH). δ ~135-138 ppm: C5 (aromatic C bearing methyl group). δ ~115-117 ppm: C≡N (nitrile carbon). δ ~108-112 ppm: C3 (aromatic C bearing nitrile). δ ~18-20 ppm: -CH ₃ (methyl carbon).
FT-IR (KBr Pellet, cm ⁻¹)	~3100-3000 cm ⁻¹ : Aromatic C-H stretch. ~2240-2220 cm ⁻¹ : C≡N stretch (strong, sharp). ~1600-1450 cm ⁻¹ : Aromatic C=C and C=N ring stretches. ~1100-1000 cm ⁻¹ : C-Cl stretch.
Mass Spec. (EI)	m/z ~152/154 (M ⁺): Molecular ion peak showing characteristic ~3:1 isotopic pattern for one chlorine atom. m/z ~117: Fragment corresponding to the loss of Cl radical.

Safety and Handling

2-Chloro-5-methylnicotinonitrile is classified as acutely toxic if swallowed and can cause serious eye damage. [3]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.

- Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry place.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-5-methylnicotinonitrile is a high-value intermediate whose strategic importance is defined by the reactivity of its C2-chloro substituent. The predictable nature of the SNAr reaction allows for the systematic and rational introduction of a wide variety of nucleophilic fragments, making it an indispensable tool in the construction of novel chemical entities for drug discovery and agrochemical development. The synthetic and reaction protocols detailed herein, grounded in established chemical principles, provide a robust framework for the effective utilization of this versatile scaffold.

References

- Google Patents. (2017). Process for making 2-chloro-5-methylpyridine. US20170008846A1.
- SpectraBase. 2-chloro-5-[(p-chlorophenyl)azo]-4,6-dimethylnicotinonitrile - Optional[1H NMR] - Spectrum. [\[Link\]](#)
- Wikipedia. Sandmeyer reaction. [\[Link\]](#)
- Bioregistry.
- Gorgani, M., et al. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, - Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. *Molecules*, 21(11), 1543. [\[Link\]](#)
- Google Patents. (2015). Synthesis method of 2-chloro-5-methyl pyridine. CN105037255A.
- University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [\[Link\]](#)
- Barberis, C., et al. (2021). Deaminative chlorination of aminoheterocycles.
- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. *Journal of the Iranian Chemical Society*, 18, 3043–3064. [\[Link\]](#)
- Spectral Database for Organic Compounds (SDBS). [\[Link\]](#)
- National Institute of Advanced Industrial Science and Technology (AIST).
- Google Patents. (2021). Preparation method of 2-chloro-5-methylthiopyrimidine. CN112679439A.
- Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. [\[Link\]](#)
- PrepChem. The preparation Of 2-chloro-5-methylnicotinic acid. [\[Link\]](#)
- SpectraBase. [\[Link\]](#)
- Google Patents. (1986). Preparation of 2-chloro-5-methylpyridine. US4612377A.
- PubChem. **2-Chloro-5-methylnicotinonitrile**. [\[Link\]](#)
- SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. [\[Link\]](#)
- PubChem. 2-Chloro-5-methylnicotinic acid. [\[Link\]](#)
- Royal Society of Chemistry. Oxidation of primary alcohols to methyl esters using tert-butyl hypochlorite, pyridine and methyl alcohol. [\[Link\]](#)

- SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[¹H NMR] - Spectrum. [\[Link\]](#)
- SpectraBase. (2-Chloro-5-nitrobenzylidene)malononitrile - Optional[¹³C NMR] - Chemical Shifts. [\[Link\]](#)
- Google Patents. (2011). Method for preparing 2-chloro-5-nitropyridine. CN102040554A.
- Google Patents. (2007).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 7. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [2-Chloro-5-methylnicotinonitrile chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590024#2-chloro-5-methylnicotinonitrile-chemical-structure\]](https://www.benchchem.com/product/b1590024#2-chloro-5-methylnicotinonitrile-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com